Higher Amine Functionality per Molecule Compared to 2,4-Diaminotoluene and MDA
5-[(2-Aminophenyl)methyl]-4-methylbenzene-1,3-diamine contains three primary aromatic amino groups (two on the 4-methyl-1,3-benzenediamine ring and one on the 2-aminobenzyl substituent), whereas 2,4-diaminotoluene (CAS 95-80-7) and 4,4'-methylenedianiline (CAS 101-77-9) each bear only two [1]. In step-growth polymerization or epoxy curing, each amino group acts as a reactive site; therefore the target compound provides a 50% higher molar concentration of amine functionality, enabling higher network cross-link density when substituted at equivalent molar loading .
| Evidence Dimension | Number of primary aromatic amino groups per molecule |
|---|---|
| Target Compound Data | 3 (C14H17N3, MW 227.30 g/mol) |
| Comparator Or Baseline | 2,4-Diaminotoluene: 2 (C7H10N2, MW 122.17 g/mol); 4,4'-Methylenedianiline: 2 (C13H14N2, MW 198.26 g/mol) |
| Quantified Difference | Target compound has 3 NH2 groups vs. 2 for both comparators (50% increase); amine equivalent weight of 75.8 g/eq vs. 61.1 g/eq for 2,4-DAT and 99.1 g/eq for MDA |
| Conditions | Calculated from molecular formulas and structures (no experimental polymerization data available for direct comparison) |
Why This Matters
For procurement specifying amine hardeners or polyimide monomers, the number of reactive sites per mole directly determines stoichiometric calculations and achievable cross-link density; substituting a diamine for a triamine risks under-cure and degraded network properties.
- [1] 1,3-Benzenediamine, 4-methyl- – NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: https://webbook.nist.gov/cgi/cbook.cgi?ID=C95807 View Source
